(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol
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Overview
Description
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole ring . The resulting intermediate is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl group or other substituents on the indazole ring can be replaced with different functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives with different pharmacological properties.
Scientific Research Applications
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride: Another indazole derivative with similar structural features.
4,5,6,7-tetrahydro-4-oxoindole: A related compound with a different substitution pattern on the indazole ring.
Uniqueness
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h5,7,12H,2-4,6H2,1H3 |
InChI Key |
PTPWAYZLZKQTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)CO |
Origin of Product |
United States |
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